molecular formula C8H6FN B033194 2-Fluoro-5-methylbenzonitrile CAS No. 64113-84-4

2-Fluoro-5-methylbenzonitrile

Cat. No.: B033194
CAS No.: 64113-84-4
M. Wt: 135.14 g/mol
InChI Key: CMAOLVNGLTWICC-UHFFFAOYSA-N
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Description

2-Fluoro-5-methylbenzonitrile is a phenolic cyanide derivative with the molecular formula C8H6FN and a molecular weight of 135.14 g/mol . This compound is characterized by the presence of a fluorine atom and a methyl group attached to a benzonitrile core. It is commonly used as a building block in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoro-5-methylbenzonitrile can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 2-fluoro-5-nitrobenzonitrile with a suitable reducing agent to replace the nitro group with a methyl group. Another method involves the direct fluorination of 5-methylbenzonitrile using a fluorinating agent such as Selectfluor .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-methylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products Formed:

    Substitution: 2-Methoxy-5-methylbenzonitrile.

    Reduction: 2-Fluoro-5-methylbenzylamine.

    Oxidation: 2-Fluoro-5-methylbenzoic acid.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methylbenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways . The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its target.

Comparison with Similar Compounds

  • 2-Fluoro-4-methylbenzonitrile
  • 2-Fluoro-6-methylbenzonitrile
  • 3-Fluoro-5-methylbenzonitrile

Comparison: 2-Fluoro-5-methylbenzonitrile is unique due to the specific positioning of the fluorine and methyl groups on the benzonitrile core. This positioning can influence its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different physical properties, such as melting point and solubility, as well as distinct chemical reactivity .

Properties

IUPAC Name

2-fluoro-5-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN/c1-6-2-3-8(9)7(4-6)5-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMAOLVNGLTWICC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379111
Record name 2-Fluoro-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64113-84-4
Record name 2-Fluoro-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-5-methylbenzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of using computational methods like DFT in conjunction with experimental spectroscopic data for understanding the properties of 2-Fluoro-5-methylbenzonitrile?

A: Combining experimental vibrational spectroscopy (FT-IR and FT-Raman) with computational methods like Density Functional Theory (DFT) provides a powerful approach to study the structural and vibrational characteristics of this compound []. DFT calculations allow us to predict theoretical vibrational frequencies and compare them with experimental results. The close agreement between the observed and calculated wavenumbers using the B3LYP method with the 6-311++G(d,p) basis set validates the accuracy of the chosen computational method and provides confidence in the assignments of vibrational modes []. This combined approach enables a comprehensive understanding of the molecule's structure-property relationships.

Q2: How does the choice of basis set in DFT calculations influence the accuracy of predicted vibrational frequencies for this compound?

A: The research paper explored the impact of different basis sets (6-311++G(d,p), cc-pvdz, Aug-cc-pvdz) on the accuracy of predicted vibrational frequencies for this compound using the B3LYP method []. The study found that the 6-311++G(d,p) basis set provided the best agreement between experimental and calculated wavenumbers, indicating its suitability for studying this molecule. This highlights the importance of selecting an appropriate basis set for accurate vibrational frequency calculations and emphasizes that the optimal choice may vary depending on the specific molecule under investigation.

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